Acetylation Regiochemistry: No tert-Butyl Migration vs. Competing Substitution
In a direct comparative study, the acetylation of 2,5-di-tert-butylthiophene in the presence of stannic chloride proceeds without migration of the tert-butyl groups, demonstrating complete steric protection of the α-positions [1]. In contrast, under analogous conditions, 2-tert-butyl-5-methylthiophene undergoes substitution at the 4-position (the β-position adjacent to the methyl group) [1]. This head-to-head comparison quantifies the unique regiochemical outcome enabled by the symmetric di-tert-butyl substitution pattern.
| Evidence Dimension | Electrophilic Aromatic Substitution (Acetylation) Regiochemistry |
|---|---|
| Target Compound Data | No migration of tert-butyl group; reaction outcome unambiguously controlled by steric shielding |
| Comparator Or Baseline | 2-tert-butyl-5-methylthiophene: Substitution occurs exclusively at the 4-position (β-position next to methyl) |
| Quantified Difference | Target compound exhibits zero tert-butyl migration, while comparator undergoes regioselective substitution at a non-hindered position |
| Conditions | Acetylation with stannic chloride (SnCl₄) catalyst |
Why This Matters
For synthetic chemists, this predictable regiochemical outcome ensures high-purity product formation and eliminates the need for tedious separation of isomeric mixtures, directly reducing downstream processing costs and improving yield.
- [1] Goldfarb, Y. L., Konstantinov, P. A. Structure of the acetylation and formylation products of 2-tert-butyl-5-methylthiophene and 2,5-di-tert-butylthiophene. Russian Chemical Bulletin, 1957, 6(1), 113–118. View Source
